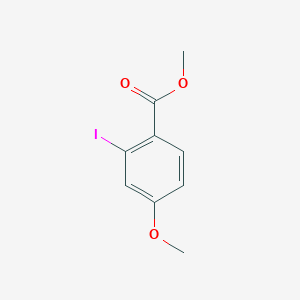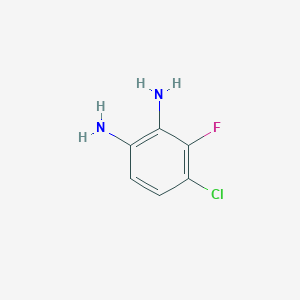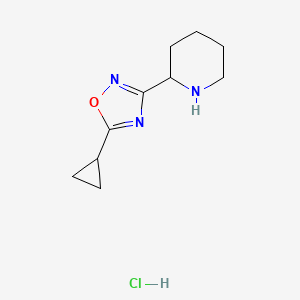
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
説明
The compound “2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride” has a CAS Number of 1311318-20-3 and a molecular weight of 229.71 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H15N3O.ClH/c1-2-6-11-8 (3-1)9-12-10 (14-13-9)7-4-5-7;/h7-8,11H,1-6H2;1H . This indicates the presence of a cyclopropyl group, an oxadiazol group, and a piperidine group in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Antimicrobial Activity
1,3,4-Oxadiazole derivatives, which include compounds similar to 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, have been extensively studied for their antimicrobial properties. For instance, a series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring exhibited strong antimicrobial activity, underscoring the potential of oxadiazole derivatives in antimicrobial research (Krolenko et al., 2016).
Chemical Stability and Reactivity
The chemical stability of 1,2,4-oxadiazole derivatives, including those with piperidine structures, has been a subject of research. A study on the Boulton–Katritzky rearrangement of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles revealed interesting chemical reactivity in the presence of water and HCl, leading to the formation of planar pyrazolines and pyrazoles (Kayukova et al., 2018). This indicates a potential area of exploration for synthetic chemistry applications.
Antiproliferative Properties
Compounds like 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a new chemical class of antiproliferative agents. These compounds act as tubulin inhibitors and show potential as anticancer agents, as evidenced by their ability to inhibit cell proliferation and induce mitosis in leukemia cells (Krasavin et al., 2014).
Structural and Biological Importance
The crystal structure and biological importance of related compounds have been studied, providing insights into the structural characterization and potential for biological applications. For example, the synthesis and crystal structure of 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d] cyclohepten-11-one, a compound related to 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, have been reported (Thimmegowda et al., 2009).
Safety And Hazards
The compound has been classified under GHS07. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
5-cyclopropyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-6-11-8(3-1)9-12-10(14-13-9)7-4-5-7;/h7-8,11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYGHAVVPFIQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NOC(=N2)C3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



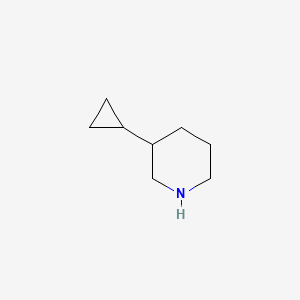
![Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B1422793.png)
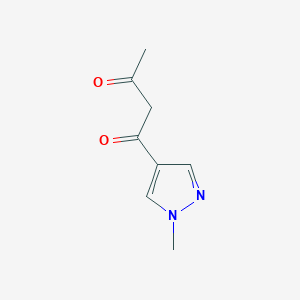
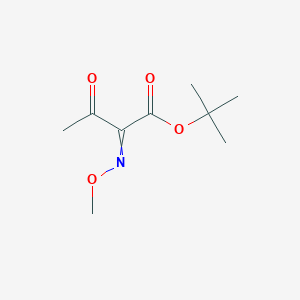
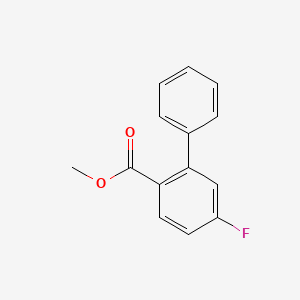
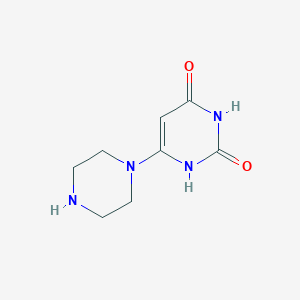
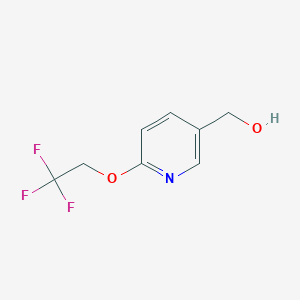
![2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B1422803.png)
![2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide](/img/structure/B1422804.png)
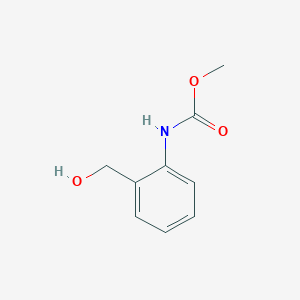
![Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B1422807.png)
![1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1422808.png)
